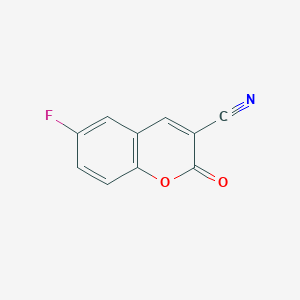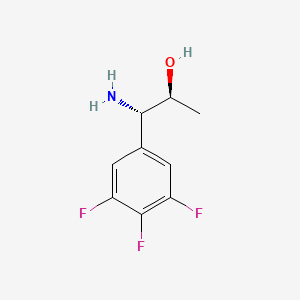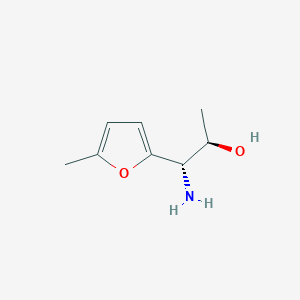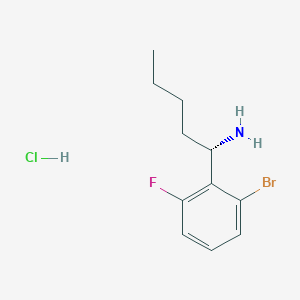
(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a chiral amine compound that features a bromine and fluorine-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and pentan-1-amine.
Reaction Steps:
Industrial Production Methods: Industrial production may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce new functional groups onto the phenyl ring.
科学的研究の応用
(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(2-Bromo-6-fluorophenyl)pentan-1-amine: The non-chiral version of the compound.
Other halogenated phenylamines: Compounds with similar structures but different halogen substitutions.
Uniqueness
(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both bromine and fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties.
特性
分子式 |
C11H16BrClFN |
|---|---|
分子量 |
296.60 g/mol |
IUPAC名 |
(1S)-1-(2-bromo-6-fluorophenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13;/h4-6,10H,2-3,7,14H2,1H3;1H/t10-;/m0./s1 |
InChIキー |
YGBGMNCDYXCCCY-PPHPATTJSA-N |
異性体SMILES |
CCCC[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
正規SMILES |
CCCCC(C1=C(C=CC=C1Br)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


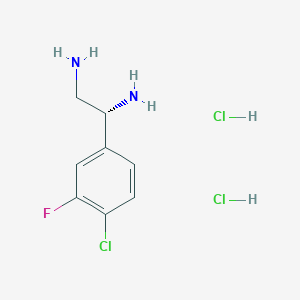

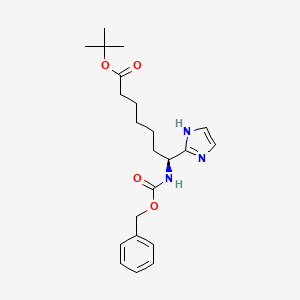
![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13045059.png)
![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)
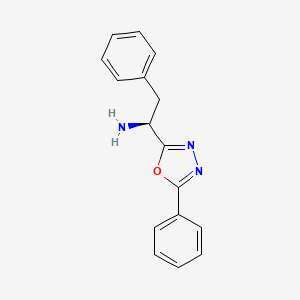
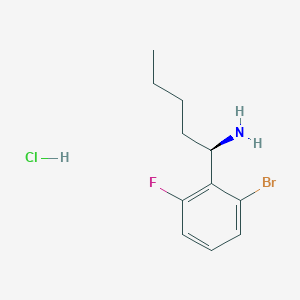
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)
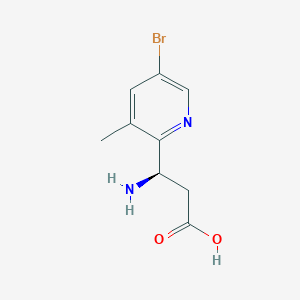
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)
